Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-
Description
This compound is a structurally complex methanone derivative featuring a fused tricyclic system comprising furopyrano-pyridine. Key structural attributes include:
- Amino group at position 1, which may enhance hydrogen-bonding interactions in biological systems.
- 8,8-dimethyl substituents contributing to steric stabilization and conformational rigidity.
- 5-propyl chain influencing lipophilicity and membrane permeability.
- 4-chlorophenyl group at the methanone position, a common pharmacophore in bioactive molecules due to its electron-withdrawing effects and hydrophobic interactions .
Properties
CAS No. |
172985-23-8 |
|---|---|
Molecular Formula |
C22H23ClN2O3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H23ClN2O3/c1-4-5-16-15-11-27-22(2,3)10-14(15)17-18(24)20(28-21(17)25-16)19(26)12-6-8-13(23)9-7-12/h6-9H,4-5,10-11,24H2,1-3H3 |
InChI Key |
IEGIQGLQYBTJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves multiple steps. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and reaction vessels to control temperature and pressure, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to Methanone exhibit significant antimicrobial properties. For instance, derivatives of furo[2,3-b]pyridine structures have been evaluated for their efficacy against various bacterial strains. In a study focusing on structure-activity relationships, compounds with similar frameworks showed promising antibacterial activity, suggesting that Methanone could potentially serve as a lead compound for developing new antimicrobial agents .
1.2 Neuropharmacological Effects
Methanone and its derivatives have also been investigated for neuropharmacological effects. A study highlighted the synthesis of heterocyclic systems that demonstrated neurotropic activity. The presence of amino and furo-pyridine structures in Methanone may contribute to its interaction with neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders .
1.3 Anti-inflammatory Properties
The anti-inflammatory potential of Methanone has been noted in various studies. Compounds with similar structural motifs have shown activity against inflammation-related pathways. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby positioning Methanone as a potential therapeutic agent in inflammatory diseases .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of Methanone render it suitable for applications in organic electronics. Its molecular structure allows for efficient charge transport, which is essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies suggest that incorporating Methanone into polymer matrices could improve the performance and stability of these devices .
2.2 Photonic Applications
Due to its optical properties, Methanone may find applications in photonic devices. The compound's ability to absorb and emit light at specific wavelengths can be exploited in sensors and lasers. Research into its photophysical characteristics has indicated potential uses in developing advanced photonic materials that could enhance communication technologies .
Summary of Findings
The applications of Methanone span across medicinal chemistry and material science, showcasing its versatility as a compound with promising therapeutic and technological potentials. Below is a summary table highlighting key findings related to its applications:
Mechanism of Action
The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Research Implications
While direct pharmacological data for the target compound are absent, structural parallels suggest:
- Kinase Inhibition Potential: The rigid tricyclic system resembles ATP-competitive kinase inhibitors (e.g., pyrano-pyridones in ).
- Antimicrobial Activity: Amino and halogenated aryl groups are common in antimicrobial agents (e.g., 6ca) .
- Material Science Applications: Unlike Chimassorb®81, the compound’s fused ring system may limit UV absorption efficiency but offer novel photostability mechanisms .
Biological Activity
The compound Methanone, specifically described as (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound features a pyridine ring fused with a furo[2,3-b]pyran moiety and a chlorophenyl group. The presence of multiple functional groups suggests potential interactions with various biological targets.
Pharmacological Properties
Recent studies have highlighted several pharmacological activities associated with similar compounds in the pyrano-pyridine class. These include:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For instance, derivatives of pyrano[2,3-d]pyrimidines demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : The presence of the chlorophenyl group is associated with enhanced antimicrobial properties. Studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens .
- Anti-inflammatory Effects : Many derivatives in this chemical class have been reported to possess anti-inflammatory properties. This is particularly relevant for conditions like arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against HeLa cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduction in inflammatory markers |
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activities of related compounds:
- Cytotoxicity Assays : Various derivatives were tested for their ability to inhibit cell growth in cancer cell lines. The IC50 values indicated potent activity in several cases.
- Antimicrobial Testing : Zone of inhibition assays revealed that certain derivatives effectively inhibited bacterial growth, suggesting potential as antibiotic agents.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with Cellular Targets : The complex structure allows for binding to multiple cellular targets, potentially leading to apoptosis in cancer cells.
Q & A
Q. How can researchers optimize synthetic routes for this methanone derivative to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization: Prioritize protecting the amino group early to prevent side reactions during subsequent steps (e.g., acylation or alkylation) .
- Solvent Selection: Use polar aprotic solvents like DMF or methanol for coupling reactions, as demonstrated in pyrano-furo-pyridone analogs .
- Catalytic Systems: Employ Pd/C or Ni catalysts for hydrogenation steps to reduce unsaturated bonds in the furopyran moiety while preserving stereochemistry .
- Yield Optimization: Monitor reaction progress via TLC or LC-MS to isolate intermediates before degradation (e.g., hydrolysis of labile groups) .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amino Protection | Boc₂O, DMAP, CH₂Cl₂ | 85 | 95 |
| Core Ring Formation | K₂CO₃, MeOH, 60°C | 72 | 90 |
| Final Deprotection | HCl/dioxane | 68 | 88 |
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR with DEPT-135 to confirm the stereochemistry of the fused pyrano-furo-pyridine ring and the 4-chlorophenyl group .
- X-ray Crystallography: Resolve ambiguities in the 8,8-dimethyl substitution pattern and confirm hydrogen bonding in the amino group .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition above 250°C for solid-state storage recommendations) .
Q. How can solubility challenges in aqueous buffers be addressed during bioactivity assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO-PBS (≤1% DMSO) for initial dissolution, followed by serial dilution to avoid precipitation .
- Surfactant Addition: Incorporate Tween-80 (0.1%) or cyclodextrins to enhance solubility of the hydrophobic furopyran core .
- pH Adjustment: Protonate the amino group at pH < 4 to improve water solubility .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced biological activity?
Methodological Answer:
- Core Modifications: Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to improve binding affinity to target proteins, as seen in analogous pyrimidine derivatives .
- Amino Group Functionalization: Introduce sulfonamide or urea groups to enhance hydrogen bonding with residues in the active site .
- Steric Effects: Maintain the 8,8-dimethyl groups to prevent conformational flexibility in the pyrano ring, critical for target engagement .
SAR Table (Hypothetical Data Based on Analogues):
| Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Chlorophenyl (Parent) | 120 | 5 |
| 4-Trifluoromethylphenyl | 45 | 3 |
| Amino → Urea | 28 | 8 |
Q. How can in silico modeling predict binding modes and optimize scaffold interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Key residues for hydrogen bonding include Asp/Glu in catalytic pockets .
- MD Simulations: Run 100-ns simulations to assess the stability of the methanone group in hydrophobic pockets and the pyrano ring’s rigidity .
- Pharmacophore Mapping: Identify essential features (e.g., aromatic π-stacking, hydrogen bond donors) using MOE or Phase .
Q. How should contradictory data on biological activity across assays be resolved?
Methodological Answer:
- Assay Validation: Compare results across orthogonal platforms (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
- Metabolite Screening: Use LC-HRMS to identify degradation products or active metabolites that may explain variability .
- Batch Reproducibility: Ensure consistent crystallization conditions (e.g., dichloromethane:methanol 3:1) to avoid polymorph-driven activity differences .
Key Research Findings from Literature
- Crystallization Conditions: Single crystals suitable for XRD were obtained in dichloromethane:methanol (3:1) with 73% yield .
- Thermal Stability: The compound decomposes at 400–402 K, indicating suitability for room-temperature storage .
- Biological Activity: Analogous pyrano-furo-pyridones showed calcium channel blockade with IC₅₀ values < 50 nM, driven by nitrophenyl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
